

Spectroscopic Profile of 3-(BenzylOxy)-4-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(BenzylOxy)-4-hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(BenzylOxy)-4-hydroxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimentally verified spectra for this specific molecule in public domains, this document presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties

IUPAC Name: **3-(BenzylOxy)-4-hydroxybenzaldehyde** Synonyms: 4-Hydroxy-3-

(phenylmethoxy)benzaldehyde CAS Number: 50773-56-3[1] Molecular Formula: C₁₄H₁₂O₃[2]

Molecular Weight: 228.24 g/mol [2]

Structure:

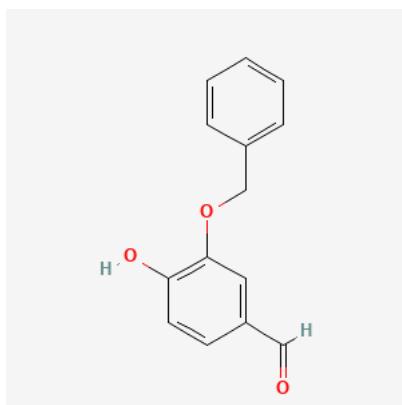


Figure 1. Chemical structure of **3-(BenzylOxy)-4-hydroxybenzaldehyde**.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **3-(BenzylOxy)-4-hydroxybenzaldehyde** and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-(BenzylOxy)-4-hydroxybenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.80	s	1H	Aldehyde (-CHO)
~7.30-7.50	m	5H	Benzyl aromatic protons
~7.40	d	1H	H-6 (aromatic)
~7.25	dd	1H	H-2 (aromatic)
~6.95	d	1H	H-5 (aromatic)
~5.15	s	2H	Methylene (-CH ₂ -)
~6.00	br s	1H	Hydroxyl (-OH)

Note: Predicted values are based on the analysis of structurally similar compounds, such as benzyl o-vanillin.

Table 2: Predicted ^{13}C NMR Data for **3-(BenzylOxy)-4-hydroxybenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~191.0	Aldehyde (C=O)
~151.0	C-4 (aromatic, C-OH)
~147.0	C-3 (aromatic, C-O-CH ₂)
~136.5	C-1' (benzyl, ipso)
~129.0	C-1 (aromatic)
~128.5	C-3', C-5' (benzyl)
~128.0	C-4' (benzyl)
~127.5	C-2', C-6' (benzyl)
~125.0	C-6 (aromatic)
~115.5	C-5 (aromatic)
~114.0	C-2 (aromatic)
~71.0	Methylene (-CH ₂)

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-(BenzylOxy)-4-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1590, ~1510	Medium-Strong	C=C stretch (aromatic)
~1270	Strong	C-O stretch (aryl ether)
~1130	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **3-(Benzyl)-4-hydroxybenzaldehyde**

m/z	Interpretation
228	[M] ⁺ (Molecular ion)
227	[M-H] ⁺
199	[M-CHO] ⁺
137	[M-C ₇ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following section details the general methodologies for the synthesis and spectroscopic analysis of **3-(Benzyl)-4-hydroxybenzaldehyde**.

Synthesis via Williamson Ether Synthesis

3-(Benzyl)-4-hydroxybenzaldehyde can be synthesized by the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Materials:

- 3,4-Dihydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.1 equivalents).
- Stir the mixture at room temperature for 20 minutes.
- Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12-16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-(Benzylxy)-4-hydroxybenzaldehyde**.

Spectroscopic Analysis

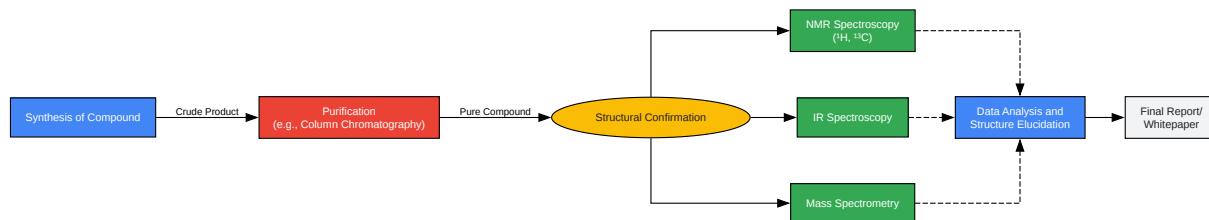
Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **3-(Benzylloxy)-4-hydroxybenzaldehyde**.



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Caption: General workflow for chemical synthesis and spectroscopic analysis.

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References

- 1. 3-Benzyl-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]
- 2. 3-Benzyl-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]
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